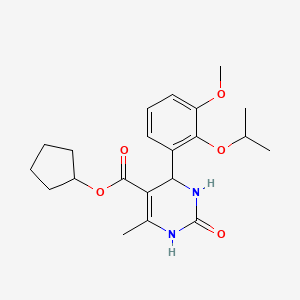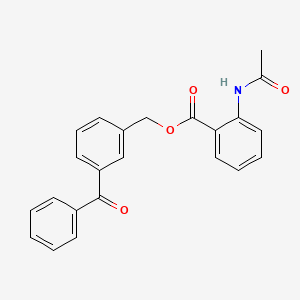![molecular formula C22H26N2O5 B4164324 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164324.png)
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate
Descripción general
Descripción
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate, also known as Ipratropium bromide, is a medication used to treat chronic obstructive pulmonary disease (COPD) and asthma. It is a synthetic quaternary ammonium compound that acts as an anticholinergic agent, which means it blocks the action of acetylcholine in the body.
Mecanismo De Acción
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors in the airways. By blocking the action of acetylcholine, it reduces bronchoconstriction and improves airway function. It has a rapid onset of action and a relatively long duration of effect, making it an effective treatment for acute exacerbations of COPD and asthma.
Biochemical and Physiological Effects:
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide has several biochemical and physiological effects on the respiratory system. It reduces airway resistance, increases lung capacity, and improves oxygenation. It also reduces mucus production and coughing, which are common symptoms of COPD and asthma. These effects are mediated by the blockade of muscarinic receptors in the airways, which leads to relaxation of smooth muscle and dilation of the bronchi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in clinical trials. It is also relatively safe and well-tolerated, with few side effects. However, it has some limitations, such as its specificity for muscarinic receptors and its inability to target other pathways involved in COPD and asthma. It is also not effective in all patients, and some may require additional medications to achieve optimal control of their symptoms.
Direcciones Futuras
There are several future directions for research on 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide. One area of focus is the development of more selective and potent anticholinergic agents that target specific muscarinic receptor subtypes. Another area of interest is the use of 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide in combination with other medications, such as beta-agonists and corticosteroids, to achieve better control of COPD and asthma symptoms. Finally, research is needed to identify biomarkers that can predict response to 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide and other anticholinergic agents, which could help guide personalized treatment approaches for patients with these conditions.
Conclusion:
In conclusion, 1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide is a synthetic quaternary ammonium compound that acts as an anticholinergic agent. It is widely used in the treatment of COPD and asthma and has been extensively studied in scientific research. Its mechanism of action involves the blockade of muscarinic receptors in the airways, which leads to relaxation of smooth muscle and dilation of the bronchi. While it has several advantages for use in lab experiments, it also has some limitations, and further research is needed to develop more selective and potent anticholinergic agents and to identify biomarkers that can predict response to these medications.
Aplicaciones Científicas De Investigación
1-[3-(5-isopropyl-2-methylphenoxy)propyl]-1H-benzimidazole oxalate bromide has been widely used in scientific research to investigate its effects on the respiratory system. It has been shown to improve lung function and reduce airway resistance in patients with COPD and asthma. It has also been used to study the role of acetylcholine in the regulation of airway tone and the potential therapeutic benefits of blocking its action.
Propiedades
IUPAC Name |
1-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-15(2)17-10-9-16(3)20(13-17)23-12-6-11-22-14-21-18-7-4-5-8-19(18)22;3-1(4)2(5)6/h4-5,7-10,13-15H,6,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLARCGAYYUDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4164245.png)
![N'-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164251.png)
![N'-[3-(4-chloro-2,3-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164253.png)
![3,3'-{[4-(dimethylamino)phenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4164276.png)


![4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate](/img/structure/B4164302.png)
![ethyl 4-[2-(cyclopentyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4164310.png)

![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4164334.png)

![2-[3-(3-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164347.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4164350.png)
![1-[3-(2-bromophenoxy)propyl]-1H-benzimidazole](/img/structure/B4164357.png)